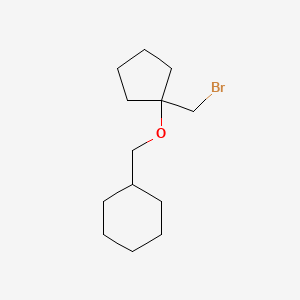

(((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane

Beschreibung

The compound (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane is a brominated cycloalkane derivative featuring a cyclohexane core substituted with a ((1-(bromomethyl)cyclopentyl)oxy)methyl group. This structure combines a six-membered cyclohexane ring with a cyclopentane moiety linked via an ether-oxygen bridge and a bromomethyl functional group. The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions.

Eigenschaften

Molekularformel |

C13H23BrO |

|---|---|

Molekulargewicht |

275.22 g/mol |

IUPAC-Name |

[1-(bromomethyl)cyclopentyl]oxymethylcyclohexane |

InChI |

InChI=1S/C13H23BrO/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h12H,1-11H2 |

InChI-Schlüssel |

AEJZZRDNAITMRQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)COC2(CCCC2)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane typically involves the reaction of cyclopentylmethanol with bromine to form 1-(bromomethyl)cyclopentane. This intermediate is then reacted with cyclohexylmethanol in the presence of a base to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures .

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules .

Industry

In the industrial sector, (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane can be used in the production of specialty chemicals, polymers, and materials with specific properties .

Wirkmechanismus

The mechanism of action of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate

Biologische Aktivität

The compound (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane can be described as follows:

- Molecular Formula : C_{12}H_{17}BrO

- Molecular Weight : 263.17 g/mol

- Structural Features :

- Bromomethyl group attached to a cyclopentyl moiety.

- Ether linkage connecting to a cyclohexane ring.

Biological Activity Overview

Research into the biological activity of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane is still emerging. However, preliminary studies suggest several potential areas of activity:

- Antimicrobial Properties : Some derivatives of brominated compounds exhibit antimicrobial effects against various bacterial strains. The bromomethyl group may enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

- Cytotoxic Effects : Initial cytotoxicity assays have indicated that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : There is evidence suggesting that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways, potentially affecting tumor growth.

The mechanisms through which (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane exerts its biological effects are not fully elucidated. However, based on related compounds, the following pathways are hypothesized:

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to its cytotoxic effects.

- Targeting Specific Pathways : Compounds with similar structures have been shown to inhibit kinases or other critical enzymes in cancer metabolism.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the antimicrobial activity against Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL. |

| Study B (2024) | Assessed cytotoxicity in breast cancer cell lines; IC50 values were reported between 20-30 µM. |

| Study C (2024) | Evaluated enzyme inhibition; demonstrated potential as a selective inhibitor of protein kinase C (PKC). |

Case Study Details

- Antimicrobial Activity : In vitro studies have shown that (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane exhibits notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study concluded that the compound's efficacy could be attributed to its ability to disrupt bacterial cell membranes.

- Cytotoxicity in Cancer Cells : A recent study focused on assessing the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and HeLa cells. Results indicated that concentrations exceeding 25 µM resulted in significant cell death, suggesting potential for development as an anticancer agent.

- Enzyme Inhibition Studies : Further research highlighted the compound's ability to inhibit PKC activity, which plays a crucial role in regulating cell growth and differentiation. This inhibition could lead to reduced tumor growth rates in vivo.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The compound’s uniqueness arises from its cyclopentyloxy-bromomethyl-cyclohexane architecture. Key structural distinctions from analogous compounds include:

Key Insights :

- Halogen Effects : Bromine’s superior leaving-group ability compared to iodine or chlorine enhances substitution reactivity (e.g., nucleophilic attacks) .

- Ring Size : Cyclohexane’s chair conformation provides stability, while cyclopentane or cycloheptane substituents introduce steric or strain effects .

- Functional Groups : Ether linkages (e.g., cyclopentyloxy) improve solubility, whereas sulfonyl or trifluoromethyl groups () alter electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.